Cas no 28129-05-7 ((2-methylbut-3-yn-2-yl)benzene)

(2-methylbut-3-yn-2-yl)benzene structure
28129-05-7 structure
Nombre del producto:(2-methylbut-3-yn-2-yl)benzene
Número CAS:28129-05-7
MF:C11H12
Megavatios:144.212983131409
MDL:MFCD22665779
CID:1433938
PubChem ID:13093142

(2-methylbut-3-yn-2-yl)benzene Propiedades químicas y físicas

Nombre e identificación

    • (2-Methyl-3-butyn-2-yl)benzene
    • (2-methylbut-3-yn-2-yl)benzene
    • 3-methyl-3-phenyl-1-(toluene-4-sulfonyl)-triazene
    • 3-methyl-3-phenyl-l-butyne
    • 3-Methyl-3-phenylbut-1-in
    • 1-p-Toluolsulfonyl-3-methyl-3-phenyl-triazen-(1)
    • 3-Methyl-3-phenyl-1-(toluol-4-sulfonyl)-triazen
    • Methyl-2-phenyl-2-butyne-3
    • CTK1J5887
    • 3-Phenyl-3-methylbutyn-1
    • 1-Triazene, 3-methyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-
    • 3-methyl-3-phenyl-1-butyne
    • 3-methyl-3-phenylbut-1-yne
    • 1-(2-methylbut-3-yn-2-yl)benzene
    • Benzene, (1,1-dimethyl-2-propyn-1-yl)-
    • 3-Phenyl-3-methyl-1-butyne
    • Benzene,(1,1-dimethyl-2-propyn-1-yl)-
    • 2-methylbut-3-yn-2-ylbenzene
    • CS-14375
    • EN300-195412
    • AKOS037650159
    • CS-B0616
    • DA-07371
    • MFCD22665779
    • 28129-05-7
    • MDL: MFCD22665779
    • Renchi: 1S/C11H12/c1-4-11(2,3)10-8-6-5-7-9-10/h1,5-9H,2-3H3
    • Clave inchi: HSLRPBYCTLRWGL-UHFFFAOYSA-N
    • Sonrisas: C(C#C[H])(C([H])([H])[H])(C([H])([H])[H])C1C([H])=C([H])C([H])=C([H])C=1[H]

Atributos calculados

  • Calidad precisa: 144.09396
  • Masa isotópica única: 144.093900383g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 0
  • Recuento de átomos pesados: 11
  • Cuenta de enlace giratorio: 2
  • Complejidad: 162
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 3.9
  • Superficie del Polo topológico: 0

Propiedades experimentales

  • Denso: 0.9±0.1 g/cm3
  • Punto de ebullición: 181.5±9.0 °C at 760 mmHg
  • Punto de inflamación: 52.9±12.9 °C
  • PSA: 0
  • Presión de vapor: 1.2±0.2 mmHg at 25°C

(2-methylbut-3-yn-2-yl)benzene Información de Seguridad

(2-methylbut-3-yn-2-yl)benzene PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-195412-0.1g
(2-methylbut-3-yn-2-yl)benzene
28129-05-7 95%
0.1g
$267.0 2023-09-17
Enamine
EN300-195412-1.0g
(2-methylbut-3-yn-2-yl)benzene
28129-05-7 95%
1g
$770.0 2023-05-25
Enamine
EN300-195412-5.0g
(2-methylbut-3-yn-2-yl)benzene
28129-05-7 95%
5g
$3194.0 2023-05-25
ChemScence
CS-B0616-100mg
Benzene, (1,1-dimethyl-2-propyn-1-yl)-
28129-05-7 97.64%
100mg
$185.0 2022-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1059070-250mg
(2-Methylbut-3-yn-2-yl)benzene
28129-05-7 97%
250mg
¥ƲźƥƊ 2023-07-25
Enamine
EN300-195412-5g
(2-methylbut-3-yn-2-yl)benzene
28129-05-7 95%
5g
$3194.0 2023-09-17
1PlusChem
1P00BFJ1-100mg
Benzene, (1,1-diMethyl-2-propyn-1-yl)-
28129-05-7 >98%
100mg
$275.00 2024-05-07
Aaron
AR00BFRD-100mg
Benzene, (1,1-dimethyl-2-propyn-1-yl)-
28129-05-7 97%
100mg
$235.00 2025-02-10
1PlusChem
1P00BFJ1-250mg
Benzene, (1,1-diMethyl-2-propyn-1-yl)-
28129-05-7 97%
250mg
$619.00 2023-12-17
Key Organics Ltd
CS-14375-0.25g
(2-Methylbut-3-yn-2-yl)benzene
28129-05-7 >97%
0.25g
£738.00 2025-02-08

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Amadis Chemical Company Limited
(CAS:28129-05-7)(2-methylbut-3-yn-2-yl)benzene
A1228410
Pureza:99%/99%
Cantidad:100mg/250mg
Precio ($):318/510